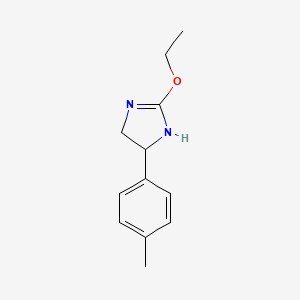
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with ethoxy and p-tolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxy-substituted aldehydes with p-tolyl-substituted amines in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 60°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as catalyst concentration and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives with different substituents.
Substitution: The ethoxy and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various dihydroimidazole compounds.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethoxy-4-(p-tolyl)-1H-imidazole: Similar structure but lacks the dihydro component.
4,5-dihydro-1H-imidazole: Basic structure without ethoxy and p-tolyl substitutions.
2-ethoxy-1H-imidazole: Lacks the p-tolyl group.
Uniqueness
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its ethoxy and p-tolyl substitutions on the imidazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
187174-42-1 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.273 |
IUPAC-Name |
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H16N2O/c1-3-15-12-13-8-11(14-12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
PHHAFBAVTGAUKE-UHFFFAOYSA-N |
SMILES |
CCOC1=NCC(N1)C2=CC=C(C=C2)C |
Synonyme |
1H-Imidazole,2-ethoxy-4,5-dihydro-4-(4-methylphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















